(4-chlorophenyl)[4-(3,4-difluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone
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Overview
Description
The compound (4-chlorophenyl)[4-(3,4-difluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone is a complex organic molecule featuring a benzothiazine core with chlorophenyl and difluorophenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-chlorobenzoyl chloride and 3,4-difluoroaniline.
Formation of Benzothiazine Core: The key step involves the formation of the benzothiazine core. This can be achieved through a cyclization reaction where 3,4-difluoroaniline reacts with sulfur and a suitable oxidizing agent to form the benzothiazine ring.
Substitution Reactions: The chlorophenyl group is introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Scaling Up Reactions: Using larger reactors and continuous flow systems to handle bulk quantities.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazine ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nitration using nitric acid and sulfuric acid, halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor for enzymes involved in disease pathways, such as kinases or proteases.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating diseases like cancer, due to its ability to interact with specific molecular targets.
Industry
Materials Science: Used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets. For example:
Enzyme Inhibition: It may bind to the active site of an enzyme, blocking substrate access and inhibiting enzyme activity.
Signal Transduction: It can interfere with signaling pathways by binding to receptors or other proteins involved in signal transduction.
Comparison with Similar Compounds
Similar Compounds
(4-chlorophenyl)(4-hydroxyphenyl)methanone: Similar structure but with a hydroxyl group instead of the benzothiazine ring.
(4-chlorophenyl)(4-nitrophenyl)methanone: Contains a nitro group, leading to different reactivity and applications.
Uniqueness
Benzothiazine Core: The presence of the benzothiazine ring differentiates it from other compounds, providing unique electronic and steric properties.
Substituent Effects: The combination of chlorophenyl and difluorophenyl groups imparts distinct chemical and biological properties, making it a versatile compound for various applications.
This detailed overview highlights the significance of (4-chlorophenyl)[4-(3,4-difluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone in scientific research and industrial applications
Biological Activity
The compound (4-chlorophenyl)[4-(3,4-difluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone is a member of the benzothiazine family, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various studies and data.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Antibacterial Activity
Research indicates that compounds related to benzothiazines exhibit significant antibacterial properties. In a study evaluating various derivatives, compounds with similar structures showed moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis .
Compound | Bacterial Strain | Activity Level |
---|---|---|
Compound A | S. typhi | Moderate |
Compound B | B. subtilis | Strong |
Compound C | E. coli | Weak |
Enzyme Inhibition
The compound has been investigated for its enzyme inhibition capabilities. Specifically, it was noted for strong inhibitory effects on urease and acetylcholinesterase (AChE). The IC50 values for some derivatives were reported as follows:
Compound | Target Enzyme | IC50 (µM) |
---|---|---|
Compound 1 | AChE | 2.14 ± 0.003 |
Compound 2 | Urease | 0.63 ± 0.001 |
Reference Standard (Thiourea) | Urease | 21.25 ± 0.15 |
These results suggest that the compound could be a candidate for further development as an enzyme inhibitor in therapeutic applications .
Anticancer Properties
Benzothiazines have been studied for their anticancer potential. The mechanism of action often involves the induction of apoptosis in cancer cells through various pathways, including the inhibition of specific signaling pathways integral to cell survival .
Case Studies
- Study on Antibacterial Efficacy : A study conducted by researchers synthesized several benzothiazine derivatives and tested their antibacterial activity against multiple strains. The findings indicated that compounds with chlorophenyl substitutions demonstrated enhanced activity compared to their unsubstituted counterparts .
- Urease Inhibition Study : Another research focused on the inhibition of urease by synthesizing derivatives of benzothiazine. The study highlighted that certain modifications led to significant increases in inhibitory potency, suggesting that structural variations could enhance biological activity .
The biological activities of this compound are attributed to:
- Molecular Interactions : Docking studies have shown that this compound can interact with amino acids in target proteins, influencing their function.
- Inhibition Pathways : It disrupts enzymatic pathways crucial for bacterial survival and proliferation.
Properties
IUPAC Name |
(4-chlorophenyl)-[4-(3,4-difluorophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12ClF2NO3S/c22-14-7-5-13(6-8-14)21(26)20-12-25(15-9-10-16(23)17(24)11-15)18-3-1-2-4-19(18)29(20,27)28/h1-12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZASNIKYWZLWMEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C=C(S2(=O)=O)C(=O)C3=CC=C(C=C3)Cl)C4=CC(=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12ClF2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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